molecular formula C19H18BrN3O2S B2540295 1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea CAS No. 887901-16-8

1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea

Cat. No. B2540295
CAS RN: 887901-16-8
M. Wt: 432.34
InChI Key: BQDAUCXEFMZGKM-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Structural and Theoretical Studies

Research on structurally related compounds, such as [6-bromo-1-(4-fluorophenylmethyl)-4(1H)-quinolinon-3-yl)]-4-hydroxy-2-oxo-3-butenoïc acid, has been conducted with the aim of discovering HIV-1 integrase inhibitors. These studies involve enzymatic and antiviral activity evaluation, X-ray diffraction analyses, and theoretical calculations to understand the binding modes and structure-activity relationships (Vandurm et al., 2009).

Synthesis and Activity of Quinolines

Further research has explored the synthesis of quinoline derivatives for various biological applications. For instance, the synthesis of substituted isoindolo[2,1-a]quinoxalin-6-yl–amino and 6-imino-5-yl thiourea derivatives was undertaken, showcasing the preparation of novel compounds, albeit with no significant antiviral activity against HIV-1 RT (Cirrincione et al., 2014).

Antimicrobial and Anti-MRSA Activity

A quinoline thiourea was synthesized and evaluated for its antibacterial properties, showing bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) comparable to vancomycin. This research identifies structural features crucial for the compound's overall activity and suggests the potential for developing a new class of antibiotics from this family of compounds (Dolan et al., 2016).

Molecular Docking and Antioxidant Studies

Studies on acylthiourea derivatives appended with quinoline structures have also been conducted, focusing on chemosensing, molecular docking, and antioxidant activities. These compounds were analyzed for their potential anti-inflammatory, antimalarial, and anti-tuberculosis properties via molecular docking studies, revealing good antioxidant activity (Kalaiyarasi et al., 2019).

properties

IUPAC Name

1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-25-16-7-2-12-10-13(18(24)23-17(12)11-16)8-9-21-19(26)22-15-5-3-14(20)4-6-15/h2-7,10-11H,8-9H2,1H3,(H,23,24)(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDAUCXEFMZGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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